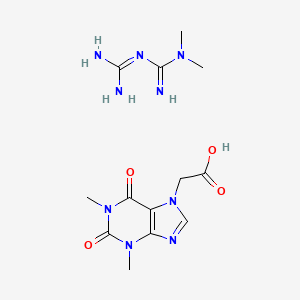
3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid is a complex organic compound that combines the structural elements of guanidine and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2,6-dioxopurine with acetic acid derivatives under controlled conditions. The reaction is often catalyzed by agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
3-(Diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxopurine derivatives: These compounds share the purine structure and exhibit similar biological activities.
Guanidine derivatives: Compounds like aminoguanidine have comparable chemical properties and applications.
Uniqueness
What sets 3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid apart is its combined structural elements, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H21N9O4 |
|---|---|
Molecular Weight |
367.36 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O4.C4H11N5/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-9(2)4(7)8-3(5)6/h4H,3H2,1-2H3,(H,14,15);1-2H3,(H5,5,6,7,8) |
InChI Key |
VLAXMPDRCCRDFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)C(=N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















